(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: . This compound features a methoxy group attached to a pyridine ring, which is further connected to a piperidine ring substituted with a pyrazin-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common synthetic route includes the following steps:
Formation of 2-Methoxypyridine-3-carboxylic acid: : This can be achieved by reacting pyridine-3-carboxylic acid with methanol in the presence of an acid catalyst.
Preparation of 4-(Pyrazin-2-yloxy)piperidine: : This involves the reaction of piperidine with pyrazin-2-ol under suitable reaction conditions, such as heating in the presence of a base.
Coupling Reaction: : The final step involves the coupling of the 2-Methoxypyridine-3-carboxylic acid with 4-(Pyrazin-2-yloxy)piperidine using a coupling reagent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The reaction conditions would be optimized to maximize yield and minimize by-products, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at various positions on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Substitution reactions typically require nucleophiles or electrophiles, depending on the type of substitution (nucleophilic or electrophilic).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.
Scientific Research Applications
(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can be compared with other similar compounds, such as (3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone . While both compounds share structural similarities, This compound is unique in its methoxy group and specific substitution pattern, which may confer distinct biological or chemical properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-15-13(3-2-6-19-15)16(21)20-9-4-12(5-10-20)23-14-11-17-7-8-18-14/h2-3,6-8,11-12H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBCTMWMBFTIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.